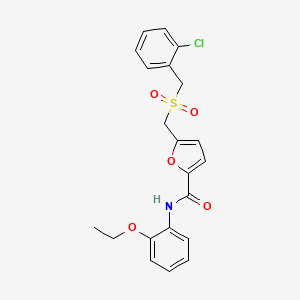(2-phenoxyethyl)-lambda~6~-sulfane CAS No. 339011-15-3](/img/structure/B2705908.png)
[4-(Tert-butyl)benzyl](dioxo)(2-phenoxyethyl)-lambda~6~-sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane is a complex organic compound with a unique structure that includes a tert-butyl group, a benzyl group, and a phenoxyethyl group attached to a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane typically involves multiple steps, starting with the preparation of the individual components The tert-butylbenzyl group can be synthesized through Friedel-Crafts alkylation, while the phenoxyethyl group can be prepared via etherification reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.
Substitution: The benzyl and phenoxyethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of sulfur-containing compounds on biological systems. Its interactions with proteins and enzymes can provide insights into the role of sulfur in biological processes.
Medicine
In medicine, 4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane could be investigated for its potential therapeutic properties. Sulfur-containing compounds are known for their antimicrobial and anti-inflammatory effects, making this compound a candidate for drug development.
Industry
In industrial applications, this compound can be used as an additive in materials science, providing unique properties to polymers and other materials. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane involves its interaction with molecular targets such as enzymes and proteins. The sulfur atom can form covalent bonds with amino acid residues, altering the structure and function of the target molecules. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Tert-butyl)benzyl(2-methoxyethyl)-lambda~6~-sulfane
- 4-(Tert-butyl)benzyl(2-ethoxyethyl)-lambda~6~-sulfane
- 4-(Tert-butyl)benzyl(2-propoxyethyl)-lambda~6~-sulfane
Uniqueness
Compared to similar compounds, 4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane stands out due to the presence of the phenoxyethyl group, which can enhance its reactivity and interaction with biological targets. This unique structure may provide distinct advantages in its applications, making it a valuable compound for research and industrial use.
Propiedades
IUPAC Name |
1-tert-butyl-4-(2-phenoxyethylsulfonylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3S/c1-19(2,3)17-11-9-16(10-12-17)15-23(20,21)14-13-22-18-7-5-4-6-8-18/h4-12H,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHRAYMSPNIPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B2705825.png)

![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2705827.png)
![2-(Methylthio)-5-nitrobenzo[d]thiazole](/img/structure/B2705828.png)
![(E)-methyl 5-methyl-2-(methylthio)-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2705829.png)





![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2705844.png)
![[2-(Hydroxymethyl)piperidin-2-yl]methanol](/img/structure/B2705846.png)
![3-[(4-methylphenyl)sulfanyl]-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine](/img/structure/B2705847.png)

